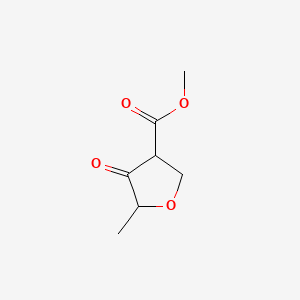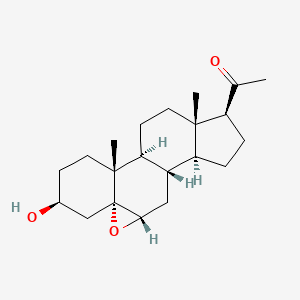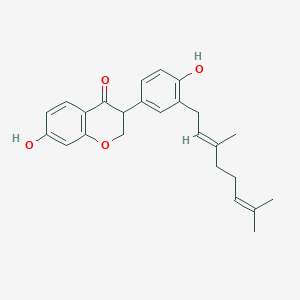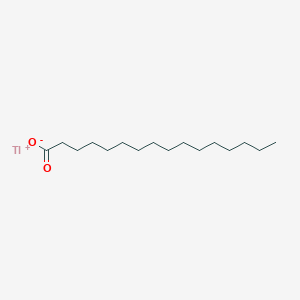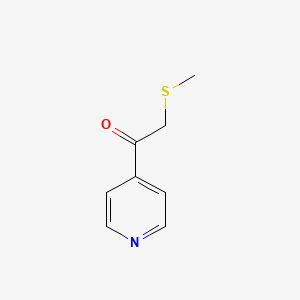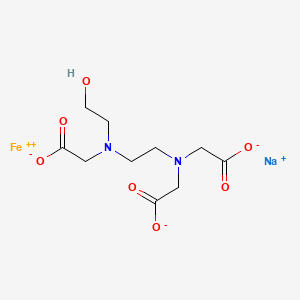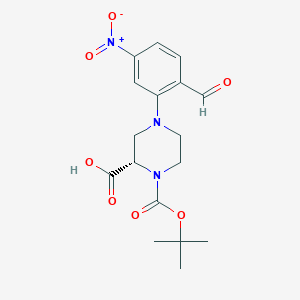
(S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl group, a formyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is often introduced using Boc anhydride in the presence of a base such as triethylamine.
Formylation and Nitration: The formyl and nitro groups can be introduced through formylation and nitration reactions, respectively, using reagents like formic acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of piperazine compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Piperazine derivatives have been investigated for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.
Industry
In the industrial sector, piperazine compounds are used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
1-(tert-butoxycarbonyl)-4-(2-formylphenyl)piperazine-2-carboxylic acid: Lacks the nitro group.
1-(tert-butoxycarbonyl)-4-(2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the formyl group.
1-(tert-butoxycarbonyl)-4-(2-formyl-5-methylphenyl)piperazine-2-carboxylic acid: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of both formyl and nitro groups in (S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid makes it unique, as these functional groups can participate in a variety of chemical reactions, enhancing its versatility in synthetic and research applications.
属性
分子式 |
C17H21N3O7 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2S)-4-(2-formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O7/c1-17(2,3)27-16(24)19-7-6-18(9-14(19)15(22)23)13-8-12(20(25)26)5-4-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI 键 |
ZCPVDVCLFCENLG-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C=O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


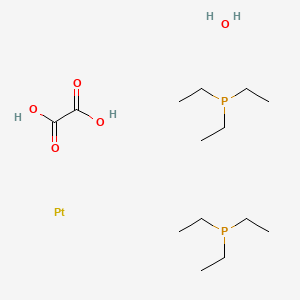

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)

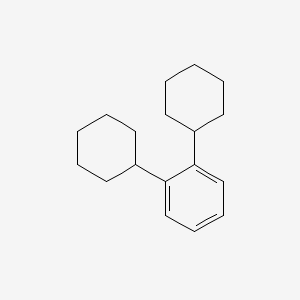
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
